4-fluoro-N,N-diphenylaniline
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Overview
Description
4-Fluoro-N,N-diphenylaniline: is an organic compound with the molecular formula C18H14FN . It is a derivative of aniline, where the hydrogen atom at the para position of the benzene ring is replaced by a fluorine atom. This compound is known for its applications in various fields, including materials science and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aromatic Nucleophilic Substitution: One common method for synthesizing 4-fluoro-N,N-diphenylaniline involves the nucleophilic substitution of a fluorine atom on a benzene ring. This can be achieved by reacting 4-fluoronitrobenzene with diphenylamine under suitable conditions.
Reduction of Nitro Group: The nitro group in 4-fluoronitrobenzene is reduced to an amine group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.
Industrial Production Methods: Industrial production of this compound typically involves large-scale aromatic nucleophilic substitution reactions followed by reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-Fluoro-N,N-diphenylaniline can undergo oxidation reactions to form corresponding quinone derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated or other substituted aromatic compounds.
Scientific Research Applications
Chemistry: 4-Fluoro-N,N-diphenylaniline is used as a building block in the synthesis of more complex organic molecules. It is also used in the development of new materials with specific electronic properties.
Biology: In biological research, this compound can be used as a probe to study the interactions of fluorinated aromatic compounds with biological systems.
Medicine: While not directly used as a drug, derivatives of this compound are explored for their potential pharmacological activities.
Industry: The compound is used in the production of organic semiconductors and other electronic materials. It is also used in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which 4-fluoro-N,N-diphenylaniline exerts its effects is primarily through its interaction with various molecular targets. In the context of organic electronics, it interacts with the active layer components during the film formation process, enhancing the performance of organic solar cells.
Comparison with Similar Compounds
- 4-Fluoro-N,N-diphenylbenzenamine
- 4-Fluorotriphenylamine
- Benzenamine, 4-fluoro-N,N-diphenyl-
Comparison: 4-Fluoro-N,N-diphenylaniline is unique due to the presence of the fluorine atom at the para position, which imparts distinct electronic properties compared to its non-fluorinated counterparts. This fluorine substitution can enhance the compound’s stability and reactivity, making it valuable in various applications.
Properties
IUPAC Name |
4-fluoro-N,N-diphenylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDQVCOHANBTIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
437-25-2 |
Source
|
Record name | 4-Fluoro-N,N-diphenylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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